Non‑Halogenated vs. 2‑Chloro Scaffold: Structural and Molecular‑Weight Differentiation with Synthetic‑Route Implications
The target compound differs from its closest commercial intermediate analog, 2‑chloro‑3,4‑bis((4‑methoxybenzyl)oxy)‑N‑(2‑(pyrrolidin‑1‑yl)ethyl)benzamide (CAS 1225208‑44‑5), by the absence of the chlorine atom at position 2 of the benzamide ring [1][2]. The chlorine substituent in the comparator is critical for subsequent cross‑coupling or nucleophilic displacement steps that construct the catechol side‑chain of cefiderocol [1]. The non‑halogenated target compound therefore serves as a protected scaffold for earlier‑stage modifications or as a control intermediate where halogen reactivity must be excluded [2]. This structural difference results in a molecular weight reduction of 34.45 g mol⁻¹ (490.59 vs. 525.04 g mol⁻¹) and alters the hydrogen‑bond acceptor count (7 for the target vs. 7 for the chloro analog, but the chlorine introduces a halogen‑bond donor capability absent in the target) [2].
| Evidence Dimension | Presence of 2‑chloro substituent and resulting molecular weight |
|---|---|
| Target Compound Data | No chlorine; MW = 490.59 g mol⁻¹; Formula C29H34N2O5 |
| Comparator Or Baseline | 2‑chloro‑3,4‑bis((4‑methoxybenzyl)oxy)‑N‑(2‑(pyrrolidin‑1‑yl)ethyl)benzamide (CAS 1225208‑44‑5); Cl present; MW = 525.04 g mol⁻¹; Formula C29H33ClN2O5 |
| Quantified Difference | ΔMW = −34.45 g mol⁻¹ (6.6% reduction); loss of one chlorine atom |
| Conditions | Comparative molecular formula analysis based on vendor‑reported and PubChem‑derived data; synthetic context is the cefiderocol intermediate pathway described in Chinese Patent Application CN 202311039968 and WO 2016035847 A1 |
Why This Matters
Procurement of the non‑chlorinated scaffold is essential when the synthetic route requires orthogonal protection of the 3,4‑dihydroxybenzamide without halogen interference, ensuring the correct intermediate is available for steps upstream of the final cefiderocol fragment assembly.
- [1] Xjishu.com. (2023). A preparation method of a cefiderocol intermediate (Chinese Patent Application CN 202311039968). Retrieved from http://www.xjishu.com/zhuanli/27/202311039968.html. View Source
- [2] Kuujia.com. (n.d.). Cas no 1225208-49-0 (3,4-Bis(4-methoxyphenyl)methoxy-N-(2-pyrrolidin-1-ylethyl)benzamide). Retrieved from https://www.kuujia.com/cas-1225208-49-0.html. View Source
